Decyl glucoside
Overview
Description
Decyl glucoside is a mild non-ionic surfactant used in cosmetic formularies . It is used in products for individuals with sensitive skin and in baby shampoos . It is plant-derived, biodegradable, and gentle for all hair types .
Synthesis Analysis
Decyl glucoside is produced by the reaction of glucose from corn starch with the fatty alcohol decanol, which is derived from coconut . The synthesis of decyl glucoside has been improved with increasing the amount of acid sites of the zeolite catalysts .Molecular Structure Analysis
The molecular formula of Decyl glucoside is C16H32O6 . It has a monoisotopic mass of 320.219879 Da .Chemical Reactions Analysis
Decyl glucoside is a glucose-based surfactant . Surfactants help clean the skin by trapping oil, sebum, and dirt to be washed away . It also helps stabilize the ingredients in a product by preventing them from separating .Physical And Chemical Properties Analysis
Decyl glucoside is a semi-viscous yellowish liquid . It has an average mass of 320.422 Da and a monoisotopic mass of 320.219879 Da .Scientific Research Applications
Cosmetic Applications
Decyl glucoside is primarily recognized in the cosmetic industry. It is a mild non-ionic surfactant, frequently used in rinse-off and leave-on cosmetics, especially for individuals with sensitive skin due to its good tolerance. Originating from plant sources and being biodegradable, it is derived from the reaction of glucose from corn starch with fatty alcohol from coconut oil (Krehic & Avenel‐audran, 2009). Its resurgence in recent years is attributed to its eco-friendly character and low irritancy and allergenicity, making it a component in various cosmetic products (Alfalah et al., 2017).
Industrial and Chemical Applications
In the industrial sector, decyl glucoside shows promising results as a corrosion inhibitor for magnesium–air batteries. Studies demonstrate its effectiveness in reducing the corrosion rate of Mg in battery electrolyte, significantly improving battery performance (Deyab, 2016). Moreover, the synthesis of decyl glucoside using zeolite catalysts has been explored, indicating its potential in various industrial applications (Chung et al., 2019).
Biochemical Research
In biochemical research, alkyl glucosides like decyl glucoside are used as solubilizing agents for membrane proteins. Their non-denaturing properties and ease of removal by dialysis make them ideal for research in membrane biology (Stubbs et al., 1976). They have also been studied for their binding interactions with proteins like bovine serum albumin, providing insights into detergent-protein interactions (Wasylewski & Kozik, 1979).
Biotechnological Applications
In biotechnology, the transformation of methyl-β-D-glucopyranoside to higher chain alkyl glucosides using Pichia etchellsii cells has been investigated. This research highlights the potential of using microbial cells for the synthesis of long-chain alkyl glucosides, offering a biotechnological approach for producing these compounds (Rather et al., 2012).
Surface and Colloid Chemistry
Decyl glucoside is also significant in surface and colloid chemistry. Studies on the distribution and aggregation of decyl β-D-glucoside in hydrocarbon and water systems reveal its properties as a surfactant. Understanding the interactions of decyl glucoside in such systems is crucial for its applications in diverse fields, including pharmaceuticals and cosmetics (Aveyard et al., 1998).
Electrochemistry
In electrochemistry, the influence of decyl glucoside on the electrodeposition of tin has been explored. This study provides insights into how decyl glucoside, as a surface active agent, can modify the kinetics and morphology of tin deposits, indicating its potential in electroplating and surface coating technologies (Charrouf et al., 2006).
Future Directions
Decyl glucoside is a relatively easy to source “natural” surfactant with lovely lather . It has a fairly high pH and isn’t a great solubilizer . In the future, it might be beneficial to blend Decyl glucoside with other glucosides to get some of the solubilizing powers of other glucosides and the lather of Decyl glucoside .
properties
IUPAC Name |
(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IWQYDBTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893008 | |
Record name | Decyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |
Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
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Product Name |
Decyl glucoside | |
CAS RN |
54549-25-6, 68515-73-1, 141464-42-8 | |
Record name | Decyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decyl D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |
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Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |
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Record name | Decyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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